molecular formula C19H14FN3OS B4855413 N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide

N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide

Cat. No. B4855413
M. Wt: 351.4 g/mol
InChI Key: HNGCQIGKLXIDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide, also known as FABP4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of fatty acid-binding protein 4 (FABP4), which plays a crucial role in regulating lipid metabolism and inflammation.

Mechanism of Action

N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide works by selectively inhibiting N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide, which is a cytosolic protein that binds to fatty acids and regulates their uptake and metabolism. N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide is also involved in the regulation of inflammation by modulating the activity of various signaling pathways. By inhibiting N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide, N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide reduces the uptake and metabolism of fatty acids, leading to a decrease in inflammation and insulin resistance.
Biochemical and Physiological Effects
N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, which are involved in the pathogenesis of various diseases. Moreover, this compound improves insulin sensitivity and glucose tolerance, leading to a decrease in blood glucose levels. It also reduces the levels of triglycerides and cholesterol, which are risk factors for cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide has several advantages and limitations for lab experiments. One of the main advantages is its selectivity towards N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide, which allows for the study of the specific role of N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide in various diseases. Moreover, this compound has been extensively studied in preclinical models, which provides a strong basis for further research. However, one of the limitations is the lack of clinical data on the safety and efficacy of this compound in humans. Further studies are needed to evaluate the potential side effects and optimal dosage for therapeutic applications.

Future Directions

N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide has several potential future directions for research. One of the main directions is the evaluation of its safety and efficacy in clinical trials for the treatment of various diseases, such as atherosclerosis, diabetes, and obesity. Moreover, further studies are needed to identify the molecular mechanisms underlying the anti-inflammatory and antidiabetic effects of this compound. Additionally, the development of more potent and selective N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide inhibitors could provide new therapeutic options for the treatment of various diseases.
Conclusion
In conclusion, N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide is a promising compound with potential therapeutic applications. Its selective inhibition of N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide has been shown to have anti-inflammatory, antidiabetic, and anti-obesity effects in preclinical studies. However, further research is needed to evaluate its safety and efficacy in clinical trials and identify the molecular mechanisms underlying its therapeutic effects.

Scientific Research Applications

N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antidiabetic, and anti-obesity effects in preclinical studies. Moreover, this compound has been found to be effective in the treatment of atherosclerosis, insulin resistance, and metabolic syndrome.

properties

IUPAC Name

N-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-23-18(11-15(22-23)12-6-8-14(20)9-7-12)21-19(24)17-10-13-4-2-3-5-16(13)25-17/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGCQIGKLXIDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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